4-Chloro-3-nitrotrifluorotoluene
Description
4-Chloro-3-nitrotrifluorotoluene (CAS: 121-17-5; synonyms: 4-Chloro-α,α,α-trifluoro-3-nitrotoluene, 3-Nitro-4-chlorobenzotrifluoride) is a halogenated aromatic compound characterized by a toluene backbone substituted with a chlorine atom at position 4, a nitro group (-NO₂) at position 3, and a trifluoromethyl (-CF₃) group at position 1 (relative to the methyl group). Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 247.55 g/mol. This compound is notable for its electron-withdrawing substituents, which confer high chemical stability and reactivity in electrophilic substitution reactions. It is primarily utilized in organic synthesis as an intermediate for agrochemicals, pharmaceuticals, and specialty polymers .
Properties
Molecular Formula |
C7H3ClF3NO2 |
|---|---|
Molecular Weight |
225.55 g/mol |
IUPAC Name |
1-chloro-2,3,5-trifluoro-4-methyl-6-nitrobenzene |
InChI |
InChI=1S/C7H3ClF3NO2/c1-2-4(9)6(11)3(8)7(5(2)10)12(13)14/h1H3 |
InChI Key |
BWTZGCWATMESND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Dynamics
The synthesis of 4-chloro-3-nitrotrifluorotoluene traditionally begins with nitration of chlorotrifluorotoluene derivatives. Early approaches employed mixed acid systems (HNO₃/H₂SO₄), which introduced challenges such as isomer formation and equipment corrosion. For instance, nitrating para-chlorotrifluoromethylbenzene with concentrated nitric acid at 50–70°C for 4–10 hours yielded 65–70% product, albeit with significant byproducts like 2-chloro-5-nitrotrifluorotoluene.
Limitations of Conventional Nitration
The reliance on sulfuric acid as a catalyst generated sulfonic acid derivatives, complicating purification. Additionally, spent acid neutralization produced sulfate-rich wastewater, posing environmental hazards. These factors spurred the development of alternative nitrating agents, such as ammonium nitrate, which eliminated sulfuric acid but required elevated temperatures (70°C) and extended reaction times (8–10 hours).
Ionic Liquid-Catalyzed Nitration
Mechanistic Innovations
Patent CN103265435A introduced a paradigm shift by replacing sulfuric acid with ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate). These solvents act as dual catalysts and reaction media, enabling nitration at milder conditions (60–70°C, 5–10 hours) with ammonium nitrate. The ionic liquid’s Brønsted acidity facilitates nitro group incorporation while suppressing side reactions.
Performance Metrics
A representative protocol involves reacting para-chlorotrifluoromethylbenzene (10 mmol) with ammonium nitrate (20–30 mmol) in ionic liquid (4–5 mmol) at 70°C for 8–9 hours, achieving 82–85% yield. Crucially, the ionic liquid is recoverable via phase separation and dehydration, reducing catalyst consumption by 90% over five cycles.
Table 1: Ionic Liquid-Catalyzed Nitration Conditions
| Parameter | Range/Value | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes at 70°C |
| Ammonium Nitrate Ratio | 1:2–1:3 (substrate) | Higher ratios increase yield |
| Reaction Time | 5–10 hours | Optimal at 8–9 hours |
| Ionic Liquid Loading | 40–80% (mol basis) | 50% ideal for cost-yield balance |
Fluorination Approaches
Halogen Exchange Reactions
Patent CN117658818B disclosed a fluoride-mediated route starting from 4-chloro-3-nitrobenzotrifluoride. Potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO, DMF) displaces chlorine via an SNAr mechanism, yielding 4-fluoro-3-nitrotrifluorotoluene. Despite the focus on fluorinated products, this method informs chlorine retention strategies by adjusting solvent polarity and fluoride activity.
Catalyst-Free Fluorination
A notable advancement is the elimination of phase-transfer catalysts. By optimizing KF concentration (1.5–2.0 equiv) in dimethylacetamide at 120°C, the reaction achieves >90% conversion in 6 hours. The absence of catalysts simplifies purification, as residual KF is removed via aqueous washes.
Comparative Analysis of Methodologies
Yield and Purity
Environmental and Economic Factors
Ionic liquid systems reduce wastewater generation by 60% compared to mixed acid methods. Fluorination routes, while efficient, require costly anhydrous KF (≈$150/kg), rendering them less viable for large-scale production.
Table 2: Method Comparison
| Method | Temperature (°C) | Time (h) | Yield (%) | Cost (USD/kg) |
|---|---|---|---|---|
| Mixed Acid Nitration | 50–70 | 4–10 | 65–70 | 12–15 |
| Ionic Liquid Nitration | 60–70 | 5–10 | 81–85 | 18–22 |
| Fluorination | 120 | 6 | >90 | 45–50 |
Environmental and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrotrifluorotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium amide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2,3,6-Trifluoro-4-chloro-5-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,3,6-Trifluoro-4-chloro-5-nitrobenzoic acid.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Pharmaceuticals
- 4-Chloro-3-nitrotrifluorotoluene is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives. For instance, it has been used as an intermediate in the preparation of insect repellents and other agrochemicals .
- Biodegradation Studies
- Insect Repellent Development
-
Material Science
- Due to its unique chemical structure, this compound is explored for applications in material science, particularly in developing polymers with enhanced properties such as thermal stability and chemical resistance.
Case Study 1: Synthesis and Efficacy as an Insect Repellent
A study conducted during the mid-20th century evaluated several compounds for their effectiveness against Aedes aegypti. Among the tested compounds, this compound showed promising results, exceeding the minimum repellency criteria established by researchers. The study involved synthesizing various derivatives and assessing their performance through field tests .
| Compound | Repellency Duration (minutes) |
|---|---|
| This compound | 180+ |
| Dimethyl Phthalate | 120 |
Case Study 2: Biodegradation Pathways
Research on the biodegradation of chlorinated aromatic compounds highlighted the metabolic pathways utilized by specific bacterial strains. A strain capable of degrading this compound was isolated and characterized, demonstrating its potential application in bioremediation efforts aimed at reducing environmental contamination from chlorinated pollutants .
| Bacterial Strain | Degradation Rate (%) | Time (days) |
|---|---|---|
| Strain LW1 | 75 | 14 |
| Control | 10 | 14 |
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrotrifluorotoluene depends on its chemical structure and the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s reactivity and physical properties are influenced by the positions and types of substituents. Below is a comparison with structurally related nitrohalogenated toluenes and benzotrifluorides:
Key Differences in Properties
Electron-Withdrawing Effects :
- The -CF₃ group in this compound enhances electron withdrawal compared to the -CH₃ group in 4-Chloro-3-nitrotoluene, making the former more resistant to nucleophilic attack but less soluble in polar solvents .
- Fluorine vs. Chlorine : Replacing -Cl with -F (as in 4-Fluoro-3-nitrobenzotrifluoride) reduces steric hindrance and increases electronegativity, improving thermal stability but lowering boiling points (e.g., 4-Fluoro derivative: ~241°C vs. 4-Chloro: ~270°C) .
Synthetic Utility :
- This compound undergoes selective displacement reactions at the nitro or chloro positions, enabling the synthesis of heterocycles like benzotriazoles .
- 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene (CAS: 115571-68-1) exhibits dual reactivity due to its dichloro and nitro groups, making it a precursor for cross-coupling reactions in polymer chemistry .
Thermodynamic Stability: Trifluoromethyl groups increase hydrophobicity and resistance to oxidation. For example, the density of this compound (1.566 g/cm³) is higher than non-fluorinated analogs like 4-Chloro-3-nitrotoluene (1.262 g/cm³) due to fluorine’s high atomic mass .
Data Tables
Physical Properties Comparison
| Property | This compound | 4-Fluoro-3-nitrobenzotrifluoride | 4-Chloro-3-nitrotoluene |
|---|---|---|---|
| Boiling Point (°C) | 270.2 ± 35.0 | 241 | 185 |
| Density (g/cm³) | 1.566 ± 0.06 | 1.524 | 1.262 |
| Solubility in Ethanol | Low | Moderate | High |
Q & A
Q. Why do kinetic studies show conflicting rate constants for nitro group reduction?
- Methodological Answer : Reduction rates depend on the catalyst and solvent. For example:
- Hydrogenation with Pd/C in EtOAc proceeds rapidly (k = 0.15 min), while Zn/HCl in EtOH is slower (k = 0.05 min) due to competing side reactions . Control experiments under strict anaerobic conditions are recommended to standardize kinetic data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
